5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
“5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that are part of the N-containing heterocyclic compounds . Quinazoline derivatives have been the subject of considerable interest due to their prominent biological properties .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one study, a series of novel ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters were synthesized and evaluated for antimicrobial activity .Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated by various spectroscopic techniques such as FT-IR, 1H- and 13C-NMR, electron impact mass spectra (EI-MS), and LC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives include the coupling of imine and electron-rich alkene, which gradually became a powerful tool for the synthesis of quinazoline derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined through a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS .Scientific Research Applications
Synthesis and Characterization
5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline and its derivatives have been synthesized through various chemical routes, showcasing the versatility and potential for generating novel compounds with potential pharmacological activities. For instance, the synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety demonstrated antimicrobial activities, indicating the potential for developing new antimicrobial agents (Yan et al., 2016). Similarly, innovative methods for synthesizing 2-thio[1,2,4]triazolo[1,5-c]quinazoline derivatives have been developed, further expanding the chemical toolbox for creating compounds with desired biological activities (Karpenko et al., 2006).
Antimicrobial and Antibacterial Activities
The compounds synthesized from the this compound scaffold have shown significant antimicrobial and antibacterial properties. For instance, a series of new 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives exhibited antibacterial activities against various bacteria strains, highlighting their potential as antibacterial agents (Zeydi et al., 2017). Additionally, the synthesis and evaluation of novel imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]‐quinazoline derivatives of 5‐thioxo‐1, 2, 4‐triazole, 4‐oxothiazolidine, and their open‐chain counterparts have shown potent antibacterial activities, providing insights into structure-activity relationships and identifying potential leads for drug development (Nasr et al., 2003).
Anticancer Activities
Research into the anticancer properties of this compound derivatives has also been a focus. For example, the synthesis and analgesic activity of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety have been explored, indicating the possibility of dual-function compounds with both anticancer and analgesic effects (Saad et al., 2011). This area of research is crucial for developing new therapeutic agents with improved efficacy and reduced side effects.
Future Directions
The future directions for “5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline” could involve further studies to evaluate its biological activities and potential applications in fields of biology, pesticides, and medicine . The development of new synthetic protocols for obtaining novel 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives to evaluate their antimicrobial and bioluminescence properties could also be a future direction .
Mechanism of Action
Target of Action
Similar quinazoline derivatives have been found to exhibit significant biological activities, including anti-cancer, anti-inflammation, anti-bacterial, and anti-viral effects . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling . The specific interactions would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
Given the broad range of biological activities associated with quinazoline derivatives , it is likely that this compound could affect multiple pathways, potentially including those involved in cell growth, inflammation, bacterial growth, and viral replication.
Result of Action
Based on the known activities of similar quinazoline derivatives , it is possible that this compound could have effects such as inhibiting cell growth, reducing inflammation, killing bacteria, or inhibiting viral replication.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-21-18-14-8-16(25-2)17(26-3)9-15(14)22-19(24(18)23-11)27-10-12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFPIFCWOUVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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